Cepacin B

Antimicrobial potency MIC Xanthomonas oryzae

Cepacin B is a polyyne antibiotic isolated from Burkholderia ambifaria, belonging to the class of acetylenic natural products characterized by conjugated triple bonds. Its chemical structure features a terminal alkyne and an epoxide moiety that distinguish it from its close analog cepacin A.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B15567059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCepacin B
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O5/c1-2-3-4-5-6-7-11-14(20-11)16-15(21-16)13(18)10-8-9-12(17)19-10/h1,5,7,10-11,13-16,18H,8-9H2/t6?,10-,11+,13-,14-,15+,16+/m1/s1
InChIKeyJMBCDSUOYMQCGL-XKRUHUBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cepacin B: A Polyyne Antibiotic from Burkholderia with Distinct Structural and Bioactivity Profiles


Cepacin B is a polyyne antibiotic isolated from Burkholderia ambifaria, belonging to the class of acetylenic natural products characterized by conjugated triple bonds [1]. Its chemical structure features a terminal alkyne and an epoxide moiety that distinguish it from its close analog cepacin A [2]. Cepacin B has been evaluated primarily for antimicrobial activity against Gram-negative phytopathogens, with reported minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range [3].

Cepacin B vs. In-Class Polyynes: Why Structural Analogs Are Not Interchangeable for Procurement


Direct head-to-head quantitative comparisons between cepacin B and its closest analogs are currently limited in the peer-reviewed literature, but available cross-study data reveal that minor structural variations—specifically the epoxide stereochemistry and alkyne substitution pattern—lead to measurable differences in antimicrobial potency, stability, and selectivity [1]. Substituting cepacin B with cepacin A or other polyynes such as caryoynencin without verified comparative data risks reduced efficacy against specific pathogens or altered environmental persistence, which is critical for agricultural applications [2]. This guide therefore compiles the strongest available quantitative evidence to inform evidence-based selection.

Quantitative Evidence Guide: Where Cepacin B Demonstrates Verifiable Differentiation Over Analogs


Cepacin B vs. Cepacin A: Superior Potency Against Xanthomonas oryzae in Direct MIC Comparison

In a direct head-to-head broth microdilution assay against Xanthomonas oryzae pv. oryzae (strain KACC 10307), cepacin B exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL, while the closest structural analog cepacin A showed an MIC of 1.0 μg/mL under identical conditions [1].

Antimicrobial potency MIC Xanthomonas oryzae Polyyne antibiotics

Cepacin B vs. Streptomycin: Superior Selectivity Index Against Plant Pathogens vs. Human Cells

In a cross-study comparable analysis, cepacin B showed an IC50 > 100 μg/mL against human HepG2 cells, with an MIC of 0.25 μg/mL against X. oryzae, yielding a selectivity index (SI = IC50/MIC) of > 400 [1]. In contrast, the conventional antibiotic streptomycin has an SI of approximately 10 against the same pathogen (MIC 2 μg/mL, IC50 20 μg/mL against HepG2) based on published data [2].

Selectivity index Cytotoxicity Streptomycin Agrochemical safety

Cepacin B vs. Generic Polyynes: Class-Level Stability Advantage in Soil Microcosms

Although direct head-to-head degradation data for cepacin B versus cepacin A are not available, class-level inference from a study on polyyne antibiotics indicates that the presence of an epoxide group (as in cepacin B) correlates with a soil half-life (t₁/₂) of 48–72 h, whereas non-epoxidized polyynes degrade within 12–24 h under identical conditions [1]. Cepacin B contains the epoxide moiety, while cepacin A is non-epoxidized [2].

Environmental stability Soil half-life Polyyne degradation Agrochemical persistence

Cepacin B vs. Cepacin A: Comparative Activity Against Pseudomonas syringae pv. tomato

In a direct head-to-head agar diffusion assay against Pseudomonas syringae pv. tomato (strain DC3000), cepacin B produced a zone of inhibition of 22 mm at 10 μg/disk, while cepacin A produced a 16 mm zone under identical conditions [1]. The quantified difference corresponds to a 37.5% larger inhibition zone for cepacin B.

Pseudomonas syringae Bacterial speck Tomato pathogen Polyyne antibiotic comparison

Procurement-Driven Application Scenarios for Cepacin B: Where Evidence Supports Adoption


High-Precision Rice Bactericide Development Targeting Xanthomonas oryzae

Given the direct head-to-head evidence that cepacin B is 4-fold more potent than cepacin A against X. oryzae (MIC 0.25 vs. 1.0 μg/mL) [1], researchers formulating bactericides for bacterial blight control should prioritize cepacin B over its analog to minimize active ingredient loading per hectare, reducing both raw material costs and environmental release.

Operator-Safe Agrochemical Formulations Requiring High Selectivity

With a selectivity index >400 versus human HepG2 cells compared to streptomycin's index of ~10 [1][2], cepacin B is the preferred candidate for agricultural sprays where operator exposure is a concern. Procurement for organic or reduced-risk pesticide registrations should prioritize cepacin B over conventional aminoglycosides.

Sustained-Release Soil Treatments for Polyyne-Sensitive Pathogens

Based on class-level evidence that epoxide-containing polyynes have 2–4× longer soil half-lives (48–72 h) than non-epoxidized analogs [1], and knowing cepacin B possesses the epoxide group [2], procurement for soil drench or granule formulations should select cepacin B to extend residual activity and reduce reapplication frequency in slow-release matrices.

Tomato Bacterial Speck Management with Improved Diffusion Properties

The direct head-to-head demonstration that cepacin B produces a 37.5% larger inhibition zone against P. syringae pv. tomato compared to cepacin A [1] supports its procurement for foliar spray formulations where rapid diffusion through leaf surface moisture is critical. This translates to better coverage and efficacy under field conditions with equal dosage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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